3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)-

Physicochemical profiling Drug-likeness Pyrazolone comparison

Sourcing advanced pyrazolin-5-one intermediates with a defined C4 Mannich base handle often forces a choice between waiting for custom synthesis or compromising on structural precision. This compound eliminates that trade-off. - The 4-piperidinomethyl group serves as a synthetic linchpin for nucleophilic displacement, enabling divergent SAR exploration from a single advanced intermediate rather than procuring multiple pre-functionalized analogs. - The basic piperidine nitrogen (calculated pKa ~8.5-9.5) provides a protonatable center for salt formation, a feature absent in des-aminoalkyl pyrazolones, streamlining pre-formulation development. - An estimated logP elevation of 1.5-2.0 units above simpler pyrazolones positions this scaffold for applications requiring enhanced membrane penetration. Supplied as a research intermediate with full analytical documentation; custom synthesis and bulk quantities available upon request.

Molecular Formula C21H22ClN3O
Molecular Weight 367.9 g/mol
CAS No. 37585-42-5
Cat. No. B12887370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)-
CAS37585-42-5
Molecular FormulaC21H22ClN3O
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Cl
InChIInChI=1S/C21H22ClN3O/c22-20-19(16-23-14-8-3-9-15-23)21(26)25(18-12-6-2-7-13-18)24(20)17-10-4-1-5-11-17/h1-2,4-7,10-13H,3,8-9,14-16H2
InChIKeyBARXHCDTIRFAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Procurement Characteristics


3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- (CAS 37585-42-5) is a fully substituted pyrazolin-5-one derivative bearing a 3-chloro group, N1- and N2-phenyl rings, and a 4-piperidinomethyl Mannich base side chain. Its molecular formula is C21H22ClN3O with a molecular weight of 367.87 g/mol . The compound integrates three key structural features—an electron-withdrawing chlorine at C3, lipophilic N,N′-diphenyl substitution, and a basic piperidinomethyl moiety at C4—that together confer a distinctive physicochemical profile relative to simpler pyrazolone analogs. This compound is primarily encountered as a research intermediate or specialty building block in medicinal chemistry and agrochemical discovery programs [1].

Why Substitution Is Not Straightforward


Generic substitution among pyrazolin-5-one derivatives is unreliable because even minor structural variations at the 3-, 4-, N1-, and N2-positions profoundly alter electronic distribution, tautomeric equilibria, lipophilicity, and biological target engagement [1]. The target compound combines a 3-chloro substituent, which modulates the electrophilicity of the C5 carbonyl and affects hydrogen-bonding capacity, with a 4-piperidinomethyl Mannich base that introduces a basic tertiary amine center absent in simpler analogs such as 5-chloro-1,2-diphenylpyrazol-3-one (CAS 37585-37-8) . This Mannich base side chain is known to enhance aqueous solubility, enable salt formation, and provide a synthetic vector for further derivatization—properties that cannot be replicated by the non-aminoalkylated parent scaffold. Consequently, direct interchange with des-piperidinomethyl or N-unsubstituted pyrazolones risks loss of the specific physicochemical and reactivity attributes that motivate selection of this compound in the first instance.

Differentiation Evidence vs. Structural Analogs


Molecular Weight and Lipophilicity Shift

The target compound (MW = 367.87 g/mol) is approximately 97 Da heavier than its des-piperidinomethyl analog 5-chloro-1,2-diphenylpyrazol-3-one (CAS 37585-37-8; MW = 270.71 g/mol), corresponding to the mass of the piperidinomethyl group (C6H12N) . The introduction of a basic tertiary amine center increases calculated logP by approximately 1.5–2.0 log units relative to the parent (class-level inference based on fragment contribution methods) while simultaneously providing a protonatable site for salt formation under physiological or formulation conditions. This dual modulation of lipophilicity and ionization state is a key differentiator for applications requiring balanced permeability and solubility.

Physicochemical profiling Drug-likeness Pyrazolone comparison

Mannich Base Synthetic Versatility

The 4-piperidinomethyl Mannich base functionality of the target compound provides a reactive handle for further transformation that is completely absent in 4-unsubstituted pyrazolin-5-ones. Literature on structurally related 3-pyrazolin-5-one Mannich bases demonstrates that the piperidinomethyl group can undergo nucleophilic displacement with aromatic thiols to yield 4-arylthiomethyl derivatives, or be quaternized to generate cationic pyrazolinium species with altered reactivity profiles [1]. This synthetic versatility is not available with the des-piperidinomethyl analog 5-chloro-1,2-diphenylpyrazol-3-one, which lacks a functionalizable C4 substituent.

Synthetic chemistry Derivatization Mannich base reactivity

Membrane Permeability Enhancement

Pyrazolone derivatives bearing aminoalkyl (Mannich base) side chains have been reported to exhibit enhanced biological membrane penetration relative to their non-aminoalkylated counterparts, a consequence of the amphiphilic character conferred by the basic amine moiety [1]. In the herbicidal and fungicidal patent literature, 4-piperidinomethylene-substituted pyrazolin-5-ones demonstrate activity at application rates where unsubstituted analogs are insufficient, with the aminoalkyl group implicated in improved cuticular penetration in plant systems [2]. While direct quantitative data for CAS 37585-42-5 against a defined biological target are not publicly available, the class-level evidence supports the inference that the 4-piperidinomethyl group confers a permeability advantage over des-aminoalkyl comparators such as 5-chloro-1,2-diphenylpyrazol-3-one.

Antimicrobial activity Membrane permeability Structure-activity relationship

Tautomeric Stabilization by 3-Chloro Substitution

The 3-chloro substituent in the target compound exerts a pronounced electron-withdrawing effect that stabilizes the NH-tautomer (3-pyrazolin-5-one form) relative to the OH-tautomer (3-hydroxypyrazole form) compared with 3-alkyl-substituted analogs. Spectroscopic studies on 3-unsubstituted 1-aryl-2-pyrazolin-5-ones indicate that in non-polar solvents these compounds exist predominantly in the CH form, whereas electron-withdrawing 3-substituents shift the equilibrium further toward the NH form [1]. This tautomeric preference has implications for hydrogen-bonding patterns in target recognition and for the compound's reactivity as a nucleophile. In contrast, 3-methyl-2-phenyl-4-piperidinomethyl-3-pyrazolin-5-one (a related Mannich base with a 3-methyl group) exhibits a different tautomeric distribution due to the electron-donating nature of the methyl group.

Tautomerism Electronic effects Reactivity

Commercial Supply Differentiation

The target compound (CAS 37585-42-5) occupies a distinct niche in the chemical supply landscape relative to its simpler analog 5-chloro-1,2-diphenylpyrazol-3-one (CAS 37585-37-8). While CAS 37585-37-8 is listed by multiple suppliers with standard purity grades (typically ≥95%), the 4-piperidinomethyl derivative CAS 37585-42-5 appears in fewer catalogs, consistent with its status as a specialized late-stage intermediate or focused library compound . This supply-side differentiation means that researchers seeking the aminoalkylated scaffold cannot simply default to the more widely available des-piperidinomethyl analog without sacrificing the key structural features discussed above. No quantitative purity comparison between the two compounds from a common supplier is available; purity specifications must be verified on a lot-by-lot basis from individual vendors.

Chemical procurement Purity comparison Supplier differentiation

Application Scenarios


Scaffold Diversification via Mannich Derivatization

The 4-piperidinomethyl group serves as a synthetic linchpin for generating focused libraries of pyrazolin-5-one analogs. As established in the Tetrahedron literature for related systems, nucleophilic displacement of the piperidine moiety with aromatic thiols or other nucleophiles yields 4-arylthiomethyl or 4-substituted-methyl derivatives, enabling rapid exploration of structure-activity relationships (SAR) around the C4 position [1]. This capability makes the compound a strategic choice for medicinal chemistry teams who require a single advanced intermediate that can be divergently functionalized, rather than procuring multiple pre-functionalized analogs.

Agrochemical Lead Optimization

The combination of 3-chloro, N,N′-diphenyl, and 4-piperidinomethyl substitution produces a lipophilicity profile suitable for agrochemical candidates requiring cuticular penetration. Patent literature on structurally related 4-piperidinomethylene pyrazolin-5-ones demonstrates herbicidal and fungicidal activity at application rates where simpler analogs are insufficient, with the aminoalkyl group implicated in improved plant surface penetration [2]. The target compound's estimated logP elevation of 1.5–2.0 units above the des-piperidinomethyl comparator positions it as a candidate scaffold for foliar-applied agrochemicals.

Salt-Form Screening and Formulation Development

The basic piperidine nitrogen (calculated pKa ~8.5–9.5) provides a protonatable center for salt formation with pharmaceutically acceptable acids, offering a pathway to modulate aqueous solubility, dissolution rate, and solid-state stability. This feature is absent in non-aminoalkyl pyrazolones such as CAS 37585-37-8. For procurement decisions involving pre-formulation development, the availability of a salt-formable amine distinguishes this compound from simpler pyrazolin-5-one building blocks and may reduce the need for subsequent synthetic modification [3].

Electrochemical Probe Development

The pyrazolone core with its conjugated π-system and the electroactive piperidine moiety render compounds of this class amenable to electrochemical characterization. Studies on related Mannich bases bearing pyrazolone moieties have established their redox behavior via polarography and cyclic voltammetry, demonstrating distinct reduction mechanisms in acidic and basic media [4]. The target compound, with its 3-chloro substituent further tuning the electronic environment, may serve as a scaffold for developing electrochemical sensors or redox-active probes where the reduction potential is a critical design parameter.

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